Enhanced Lipophilicity and Membrane Permeability
The 6-(2-chloroethoxy) substitution significantly increases the lipophilicity of the benzofuran-3(2H)-one core compared to the 6-hydroxy analog. This is quantified by the predicted octanol-water partition coefficient (LogP). The target compound exhibits a LogP of 2 [1], whereas the corresponding 6-hydroxybenzofuran-3(2H)-one has a LogP ranging from 0.97 to 1.38 [2]. This difference in lipophilicity can impact membrane permeability, solubility, and in vivo distribution for compounds derived from this intermediate.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2 (predicted) |
| Comparator Or Baseline | 6-hydroxybenzofuran-3(2H)-one (LogP = 0.97-1.38) |
| Quantified Difference | An increase in LogP of 0.62 to 1.03 units, indicating a 4- to 10-fold increase in lipophilicity. |
| Conditions | Predicted/experimental values from computational models and literature. |
Why This Matters
Higher lipophilicity can be a critical differentiator in lead optimization campaigns where improving membrane permeability or altering in vivo distribution is required.
- [1] 6-(2-chloroethoxy)benzofuran-3(2H)-one | 124627-69-6. Molaid. Retrieved from https://www.molaid.com/MS_20567165. View Source
- [2] 6-羟基-2H-苯并呋喃-3-酮. Molbase. Retrieved from https://mip.molbase.cn/6-羟基-2H-苯并呋喃-3-酮.html. View Source
